
Cyclobutanecarboxamide, 1-acetyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutanecarboxamide, 1-acetyl-(9CI) is an organic compound with the molecular formula C7H11NO2 It is a derivative of cyclobutanecarboxamide, where an acetyl group is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
Cyclobutanecarboxamide, 1-acetyl-(9CI) can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Another method involves the direct acetylation of cyclobutanecarboxamide using acetyl chloride in the presence of a base like triethylamine. This reaction is usually carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of Cyclobutanecarboxamide, 1-acetyl-(9CI) may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Cyclobutanecarboxamide, 1-acetyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclobutanecarboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into cyclobutanemethanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles like amines or alcohols replace the acetyl group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Cyclobutanecarboxylic acid derivatives.
Reduction: Cyclobutanemethanol derivatives.
Substitution: Various amide or ester derivatives depending on the nucleophile used.
科学的研究の応用
Cyclobutanecarboxamide, 1-acetyl-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Cyclobutanecarboxamide, 1-acetyl-(9CI) exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Cyclobutanecarboxamide: The parent compound without the acetyl group.
Cyclobutanecarboxylic acid: The carboxylic acid derivative.
Cyclobutanemethanol: The alcohol derivative.
Uniqueness
Cyclobutanecarboxamide, 1-acetyl-(9CI) is unique due to the presence of both the cyclobutane ring and the acetyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
1-acetylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(6(8)10)3-2-4-7/h2-4H2,1H3,(H2,8,10) |
InChIキー |
WWGNDHVQWIDBFY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(CCC1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one](/img/structure/B13814060.png)
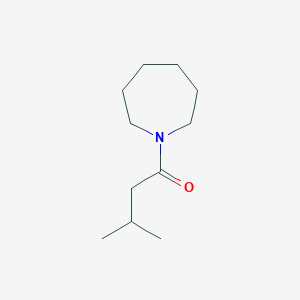
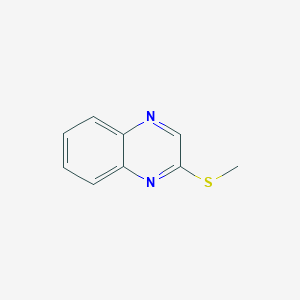
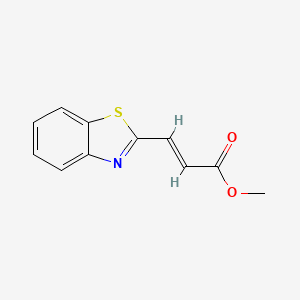


![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)
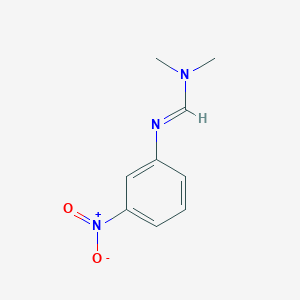
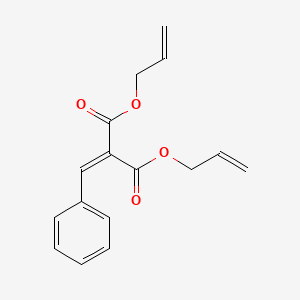
![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)
![8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13814122.png)
![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)
![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
